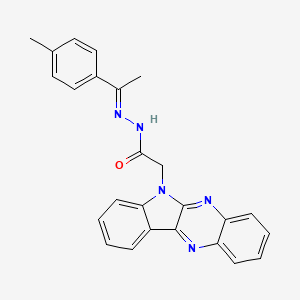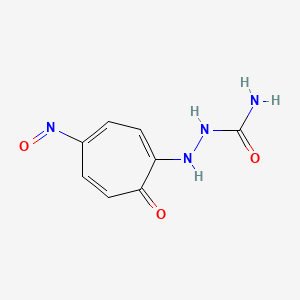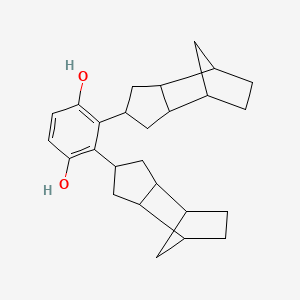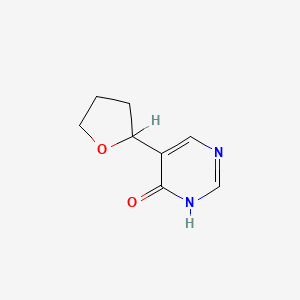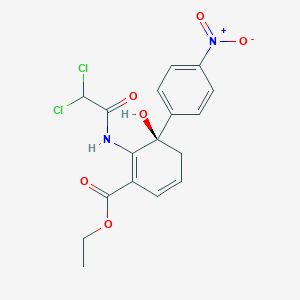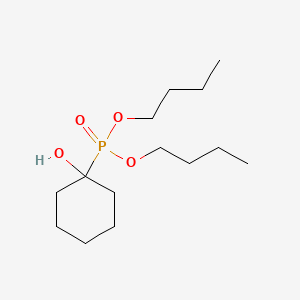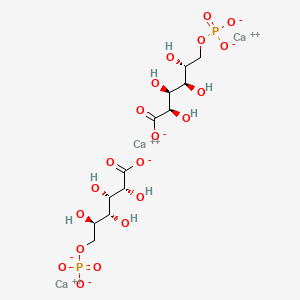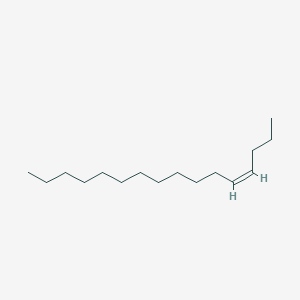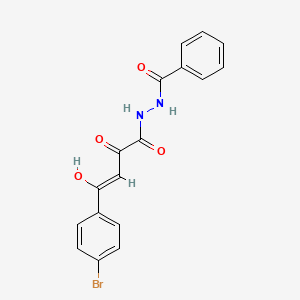
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole: is a heterocyclic compound that features a tetrazole ring substituted with a benzylidene group and a diphenylphosphoryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole typically involves the reaction of benzaldehyde derivatives with tetrazole precursors under specific conditions. One common method includes the condensation of benzaldehyde with 1-(diphenylphosphoryl)-4,5-dihydro-1H-tetrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the benzylidene group to a benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene derivatives with additional oxygen-containing functional groups, while reduction can produce benzyl-substituted tetrazoles.
科学的研究の応用
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
作用機序
The mechanism of action of 5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the diphenylphosphoryl group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
類似化合物との比較
Similar Compounds
5-Benzylidene-1-methyl-2-thiohydantoin: This compound shares the benzylidene group but has a different heterocyclic core.
5-Benzylidene-1,3-dimethylpyrimidine-2,4,6-trione: Another benzylidene-substituted compound with a pyrimidine core.
Uniqueness
5-Benzylidene-1-(diphenylphosphoryl)-4,5-dihydro-1H-tetraazole is unique due to the presence of the diphenylphosphoryl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex molecules.
特性
CAS番号 |
21434-07-1 |
|---|---|
分子式 |
C20H17N4OP |
分子量 |
360.3 g/mol |
IUPAC名 |
(5E)-5-benzylidene-1-diphenylphosphoryl-2H-tetrazole |
InChI |
InChI=1S/C20H17N4OP/c25-26(18-12-6-2-7-13-18,19-14-8-3-9-15-19)24-20(21-22-23-24)16-17-10-4-1-5-11-17/h1-16H,(H,21,23)/b20-16+ |
InChIキー |
UIPSWFDAZQJJBJ-CAPFRKAQSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/2\N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)C=C2N=NNN2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


